

Unveiling 3 α -Dihydrocadambine: A Journey from Discovery to Potential Therapeutic Applications

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Compound of Interest

Compound Name: 3 α -Dihydrocadambine

Cat. No.: B15586709

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A comprehensive technical guide detailing the discovery, history, and scientific exploration of **3 α -Dihydrocadambine**, a complex indole alkaloid. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development, providing a consolidated overview of its isolation, structural elucidation, and burgeoning biological significance.

Discovery and Structural Elucidation

3 α -Dihydrocadambine, a glycosidic monoterpenoid indole alkaloid, was first isolated from the leaves of *Anthocephalus cadamba* (now *Neolamarckia cadamba*), a plant belonging to the Rubiaceae family. The initial discovery and characterization were reported by R. T. Brown and C. L. Chapple in 1976. Their work laid the foundation for understanding this class of natural products.

The structural assignment of **3 α -Dihydrocadambine** was further solidified through total synthesis, a landmark achievement that confirmed its complex stereochemistry. A notable synthesis was accomplished by McLean and colleagues in 1983, starting from secologanin and tryptamine. This synthetic endeavor not only verified the proposed structure but also unequivocally established the relative and absolute configurations at all chiral centers, with the exception of the C-3 position, which defines its epimer, 3 β -Dihydrocadambine.^[1]

The molecular formula of **3 α -Dihydrocadambine** is C₂₇H₃₄N₂O₁₀, with a corresponding molecular weight of 546.57 g/mol .

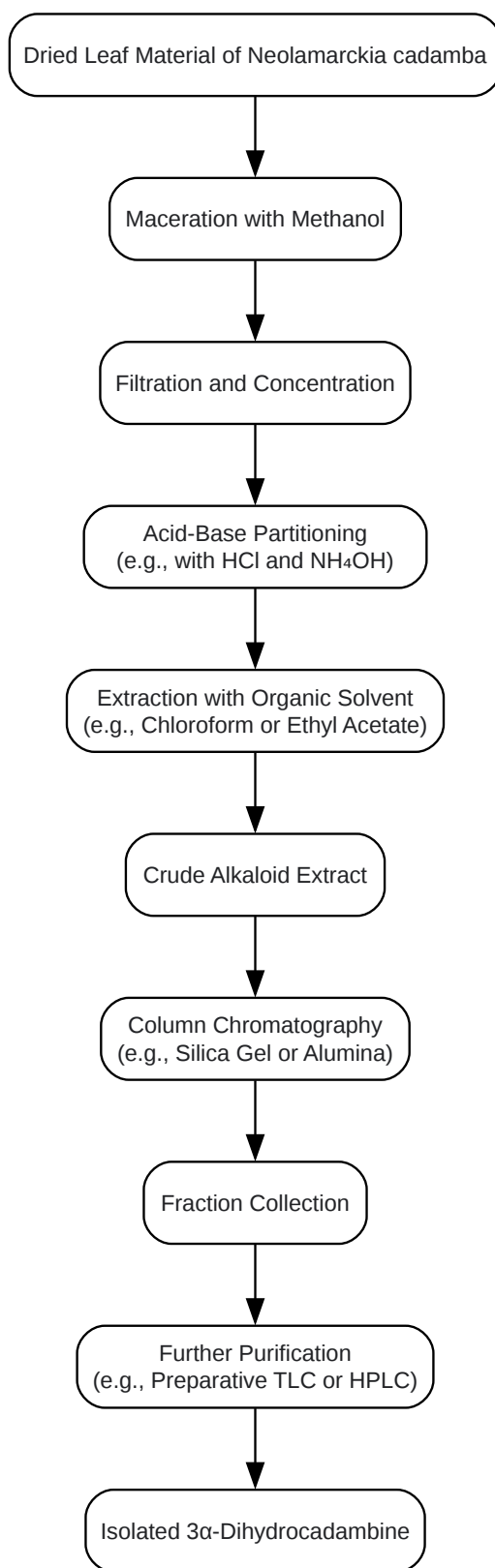
Table 1: Physicochemical and Spectroscopic Data for **3 α -Dihydrocadambine**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₄ N ₂ O ₁₀	--INVALID-LINK--
Molecular Weight	546.57 g/mol	--INVALID-LINK--
CAS Number	54483-84-0	--INVALID-LINK--
Melting Point	182-187 °C (decomposed)	[1]
UV (Methanol) λ_{max}	225, 280, 290 nm	[1]
IR (CHCl ₃)	Reported to be identical to natural product	[1]
¹ H NMR (CDCl ₃)	Reported to be identical to natural product	[1]

Experimental Protocols

Isolation of 3 α -Dihydrocadambine

The original isolation procedure, as described in the seminal work by Brown and Chapple, involved the extraction of alkaloids from the dried leaves of *Anthocephalus cadamba*. While the full, detailed protocol from the original publication is not readily available, subsequent isolations from *Neolamarckia cadamba* have employed standard techniques for alkaloid extraction. A general workflow is as follows:



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Figure 1: General Experimental Workflow for the Isolation of **3α-Dihydrocadambine**.

Synthesis of 3 α -Dihydrocadambine

The synthesis reported by McLean et al. provides a robust protocol for obtaining **3 α -Dihydrocadambine**. The key steps are outlined below:

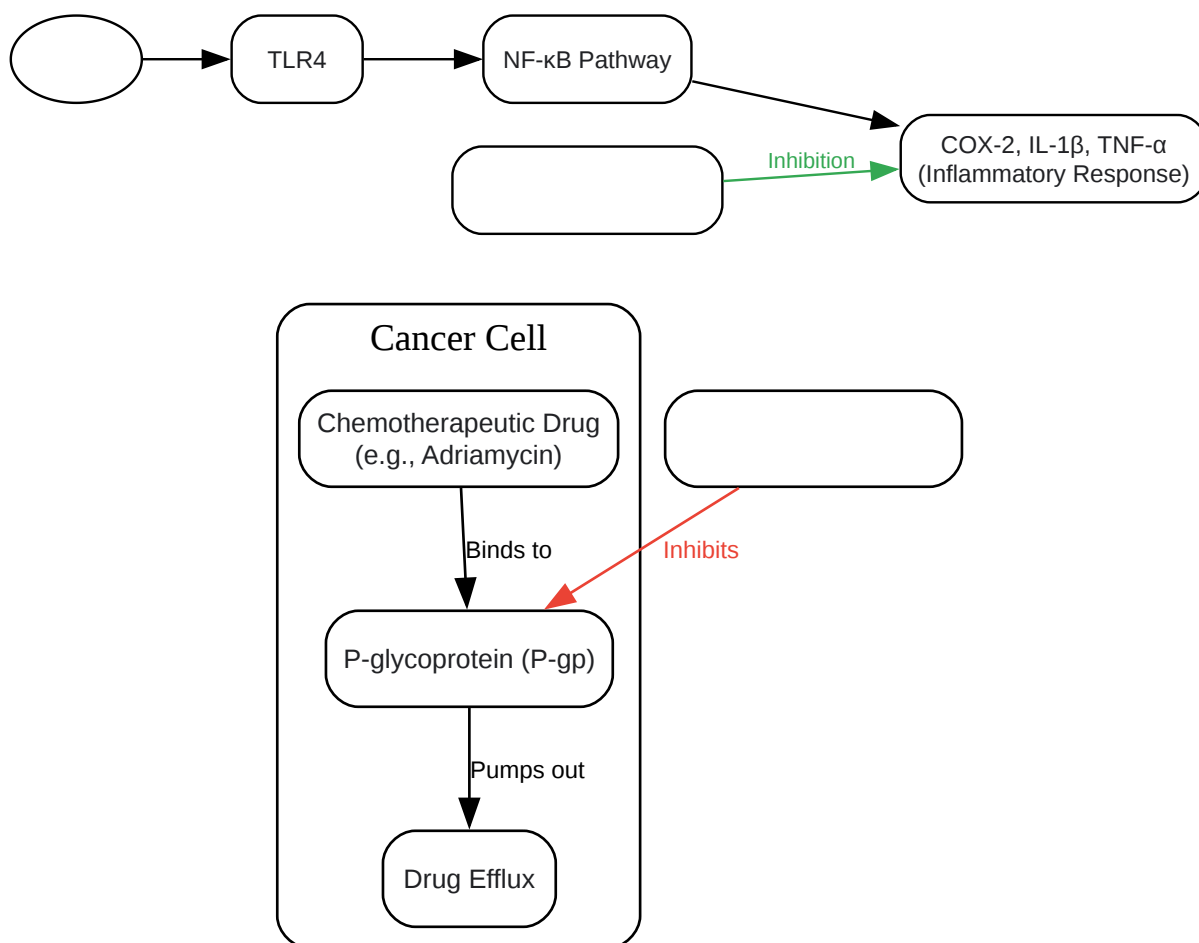
- Starting Materials: Secologanin and tryptamine.
- Coupling: Reductive coupling of an aldehyde derivative of protected secologanin with tryptamine.
- Cyclization: Treatment of the coupled intermediate with 90% formic acid to induce a Pictet-Spengler type reaction, forming the seven-membered ring.
- Deacetylation: Removal of the acetyl protecting groups from the glycosidic moiety.
- Separation: Chromatographic separation of the resulting mixture of 3 α - and 3 β -dihydrocadambine. The reported yields were 40% for the 3 α -epimer and 33% for the 3 β -epimer.[1]

Biological Activities and Potential Therapeutic Applications

Preliminary research has indicated that **3 α -Dihydrocadambine** possesses a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.[2]

Anti-inflammatory and Analgesic Properties

While direct studies on the anti-inflammatory and analgesic effects of **3 α -Dihydrocadambine** are limited, research on its close analogue, 3 β -dihydrocadambine, has shown significant activity. The 3 β -epimer was found to inhibit the production of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1 β (IL-1 β), and tumor necrosis factor- α (TNF- α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[3][4] This suggests that **3 α -Dihydrocadambine** may exert similar effects through the modulation of inflammatory signaling pathways.



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